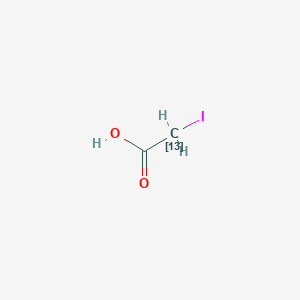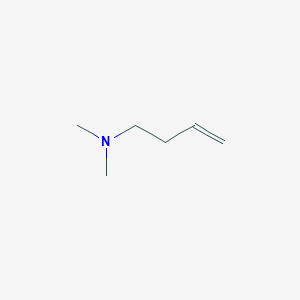
2-(4-Aminophenyl)-1,3,2-dithiarsolane
Vue d'ensemble
Description
2-(4-Aminophenyl)-1,3,2-dithiarsolane, commonly known as Arsphenamine or Salvarsan, is an organic arsenic compound that was discovered in 1907 by Paul Ehrlich. It was the first effective treatment for syphilis and revolutionized the field of medicine. Since then, research has been conducted to understand its synthesis method, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
Arsphenamine works by inhibiting the growth and reproduction of bacteria and fungi. It does this by binding to proteins in the microorganisms and disrupting their metabolic processes. The exact mechanism of action is still not fully understood, but research is ongoing to elucidate this process.
Biochemical and Physiological Effects:
Arsphenamine has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. Additionally, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of arsphenamine in lab experiments is its ability to inhibit bacterial and fungal growth, making it a useful tool for studying the effects of these microorganisms on various biological processes. However, it is important to note that arsphenamine is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on arsphenamine. One area of interest is the development of new antibiotics based on the structure of arsphenamine. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Finally, more research is needed to understand the long-term effects of arsphenamine exposure on human health.
Applications De Recherche Scientifique
Arsphenamine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to possess anti-tumor properties and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
4-(1,3,2-dithiarsolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPMJCHFYSKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10AsNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319515 | |
| Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5577-20-8 | |
| Record name | 4-(1,3,2-Dithiarsolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

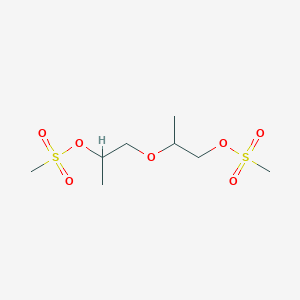
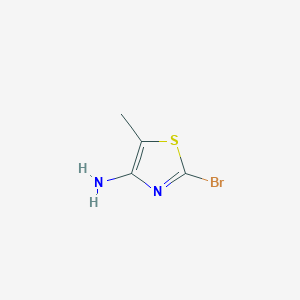


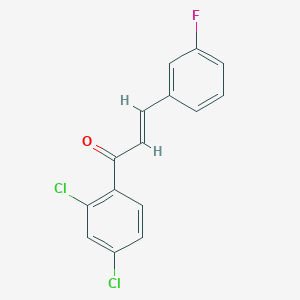
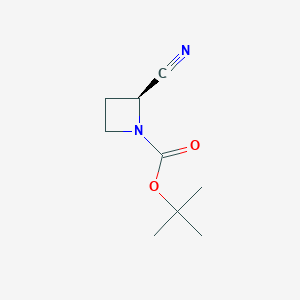


![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)
